molecular formula C9H11IN2O3 B8369036 ethyl 4-(4-iodo-1H-pyrazol-1-yl)-3-oxobutanoate

ethyl 4-(4-iodo-1H-pyrazol-1-yl)-3-oxobutanoate

Cat. No.: B8369036
M. Wt: 322.10 g/mol
InChI Key: OCRJINJFFZDWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)-3-oxobutanoate is a useful research compound. Its molecular formula is C9H11IN2O3 and its molecular weight is 322.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11IN2O3

Molecular Weight

322.10 g/mol

IUPAC Name

ethyl 4-(4-iodopyrazol-1-yl)-3-oxobutanoate

InChI

InChI=1S/C9H11IN2O3/c1-2-15-9(14)3-8(13)6-12-5-7(10)4-11-12/h4-5H,2-3,6H2,1H3

InChI Key

OCRJINJFFZDWKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN1C=C(C=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (6 g, 250 mmol, 60 wt % in mineral oil) was added to mixture of 4-iodo-1H-pyrazole (10 g, 50 mmol) in THF (200 mL) at room temperature under N2. The mixture was stirred at room temperature for 1 hour. Ethyl 4-chloro-3-oxobutanoate (11.6 g, 75 mmol) was added and the mixture was stirred at room temperature for 12 hours. The mixture was diluted with water and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether: EtOAc) to afford ethyl 4-(4-iodo-1H-pyrazol-1-yl)-3-oxobutanoate. MS ESI calc'd. for C9H12IN2O3 [M+H]+ 323. found 323. 1H NMR (400 MHz, CDCl3) δ 7.57 (s, 1H), 7.48 (s, 1H), 5.05 (s, 2H), 4.19-4.15 (m, 2H), 3.40 (s, 2H), 1.28-1.24 (m, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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